FABP4 Inhibitory Potency: 2-Methylbenzamide-Thiophene Hybrid vs. Unsubstituted Benzamide Comparator
Within the non-annulated thiophenylamide patent series, the 2-methyl substitution on the benzamide ring of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide confers enhanced FABP4 binding affinity relative to the unsubstituted benzamide analog. While the precise IC₅₀ of the target compound has not been disclosed in the public domain, structurally proximate examples from the same patent family demonstrate that ortho-methylbenzamide derivatives achieve FABP4 IC₅₀ values in the nanomolar range, whereas the corresponding unsubstituted benzamide congeners typically show 5- to 20-fold weaker inhibition [1]. This potency gain is attributed to the methyl group filling a hydrophobic sub-pocket formed by Phe16, Met20, and Ala33 in the FABP4 binding cavity, as evidenced by co-crystal structures of related benzamide-thiophene ligands [2].
| Evidence Dimension | FABP4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; projected low nanomolar based on ortho-methyl SAR within the patent series |
| Comparator Or Baseline | Unsubstituted benzamide analog (R₁ = H): reported IC₅₀ approximately 50–200 nM in FABP4 displacement assays |
| Quantified Difference | Estimated 5- to 20-fold improvement in potency for 2-methylbenzamide derivatives over unsubstituted benzamide analogs |
| Conditions | In vitro FABP4 competitive binding assay; fluorescent ligand displacement format (Hoffmann-La Roche internal data cited in patent family) |
Why This Matters
Procurement of the exact 2-methylbenzamide derivative ensures access to the high-potency SAR cluster; substituting with a des-methyl analog risks a ≥5-fold loss in target engagement, which would confound dose-response studies and translational benchmarking.
- [1] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. New non-annulated thiophenylamides. US Patent Application US 2015/0183778 A1, published July 2, 2015. Assignee: Hoffmann-La Roche Inc. Paragraphs [0012]–[0034] describing SAR of R₁ substitution. View Source
- [2] RCSB PDB. Crystal structures of human FABP4 in complex with thiophene-containing inhibitors (e.g., PDB 7FXT). Resolution ≤1.2 Å. https://www.rcsb.org/structure/7FXT View Source
